molecular formula C10H13ClN2O2S B1607818 1-((2-chlorothiazol-5-yl)methyl)piperidine-4-carboxylic acid CAS No. 939986-49-9

1-((2-chlorothiazol-5-yl)methyl)piperidine-4-carboxylic acid

Cat. No.: B1607818
CAS No.: 939986-49-9
M. Wt: 260.74 g/mol
InChI Key: NQKKTUXHFWPWJE-UHFFFAOYSA-N
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Description

1-((2-Chlorothiazol-5-yl)methyl)piperidine-4-carboxylic acid (CAS 939986-49-9) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a piperidine-4-carboxylic acid scaffold, a prevalent motif in pharmaceuticals, which is functionalized with a 2-chlorothiazole moiety. The carboxylic acid group offers a versatile handle for further synthetic modification, allowing researchers to create amides, esters, and other derivatives, while the chlorothiazole group is a key reactive site for cross-coupling reactions and nucleophilic substitutions . This molecular architecture makes it a valuable precursor for the synthesis of more complex molecules. Its primary research application is as an intermediate in the development of potential therapeutic agents. Analogs of this compound, specifically those containing the piperidine carbonyl group, have been investigated as agonists for the 5-HT 1F receptor, a target for the treatment of migraine . Furthermore, structurally related thiazole-carboxylic acid derivatives have demonstrated potent anti-proliferative activity in various tumor cell lines, highlighting the potential of this chemotype in oncology research . Researchers can utilize this compound to explore structure-activity relationships (SAR) and to synthesize candidate molecules for biological screening. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2S/c11-10-12-5-8(16-10)6-13-3-1-7(2-4-13)9(14)15/h5,7H,1-4,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKKTUXHFWPWJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=CN=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363250
Record name 1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939986-49-9
Record name 1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Preparation: Piperidine-4-carboxylic Acid Derivatives

A key precursor is piperidine-4-carboxylic acid (isonipecotic acid). Conversion to N-substituted derivatives such as 1-methylpiperidine-4-carboxylic acid has been well documented using transfer hydrogenation conditions. This involves:

  • Reacting piperidine-4-carboxylic acid with formaldehyde under transfer hydrogenation conditions.
  • Use of catalysts such as palladium on charcoal or platinum.
  • Reaction medium includes water and acid (e.g., formic acid).
  • Heating the reaction mixture from ambient temperature to approximately 90–95 °C.
  • Formation of hydrochloride salts by treatment with hydrochloric acid (e.g., 1.5 equivalents) for improved stability and isolation.

These conditions are advantageous for selective N-alkylation without over-reduction or side reactions.

Alkylation with 2-Chlorothiazol-5-ylmethyl Group

Representative Reaction Conditions Table

Step Reagents/Conditions Temperature Time Outcome/Notes
N-Methylation of Piperidine-4-carboxylic acid Formaldehyde, Pd/C catalyst, formic acid, water Ambient to 90–95 °C Several hours Selective N-methylation via transfer hydrogenation
Alkylation with 2-chlorothiazol-5-ylmethyl 2-chlorothiazol-5-ylmethyl chloride, base (K2CO3) Room temperature to 50 °C Several hours N-alkylation to introduce chlorothiazole moiety
Hydrolysis to acid LiOH in THF/water, acidification with HCl 60 °C 18 hours Conversion of esters/amides to free acid

Research Findings and Process Advantages

  • Transfer hydrogenation for N-alkylation is advantageous over direct hydrogenation with gaseous hydrogen due to operational safety and milder conditions.
  • Use of palladium on charcoal or platinum catalysts ensures high selectivity and yield in the N-substitution step.
  • The alkylation step using chloromethyl derivatives of heterocycles like chlorothiazole is a well-established method with high regioselectivity.
  • Hydrolysis under mild basic conditions allows for clean conversion to the acid without degradation of sensitive heterocyclic moieties.
  • The process avoids cryogenic conditions and harsh reagents, making it suitable for scale-up and industrial applications.

Chemical Reactions Analysis

1-((2-chlorothiazol-5-yl)methyl)piperidine-4-carboxylic acid undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted thiazole derivatives .

Mechanism of Action

The mechanism of action of 1-((2-chlorothiazol-5-yl)methyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its potential anticancer activity . Additionally, the compound can inhibit the synthesis of essential proteins in bacteria and fungi, contributing to its antimicrobial and antifungal properties .

Biological Activity

1-((2-chlorothiazol-5-yl)methyl)piperidine-4-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities. Characterized by its unique thiazole and piperidine moieties, this compound has a molecular formula of C10H13ClN2O2S and a molecular weight of approximately 260.74 g/mol. The structural features of this compound suggest that it may play significant roles in various biological processes, making it a candidate for drug discovery and agricultural applications.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit antibacterial properties. For instance, studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis with IC50 values indicating effective inhibition of bacterial growth. These findings suggest that the compound may possess similar antibacterial capabilities, warranting further investigation into its efficacy against various pathogens.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is also noteworthy. Preliminary studies have demonstrated that derivatives of piperidine compounds are capable of inhibiting key enzymes such as acetylcholinesterase (AChE) and urease. For example, certain synthesized compounds showed strong inhibitory activity against urease with IC50 values significantly lower than standard reference compounds, indicating that this compound could be explored for its enzyme inhibitory properties.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of compounds related to this compound. Below are some notable findings:

Study Activity IC50 Values Reference
Study AAntibacterial against Bacillus subtilis2.14 µM
Study BAChE Inhibition0.63 µM
Study CUrease Inhibition1.13 µM

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies indicate that similar compounds exhibit varying degrees of metabolism in liver microsomes, which can influence their bioavailability and therapeutic effectiveness. The exploration of these pharmacokinetic parameters will aid in optimizing the compound for clinical use.

Mechanistic Insights

The biological activities of this compound can be attributed to its structural characteristics, which allow for interactions with various biological targets:

  • Binding Affinity : The presence of the chlorothiazole group enhances binding affinity to specific receptors or enzymes.
  • Functional Group Reactivity : The carboxylic acid functionality may facilitate interactions with biological molecules, enhancing its bioactivity.
  • Structural Similarity : Compounds with similar piperidine structures have shown diverse pharmacological effects, suggesting potential pathways for further exploration.

Q & A

Q. Why do solubility predictions (e.g., logS) conflict with experimental data?

  • Methodological Answer :
  • Ionization Effects : Measure pH-dependent solubility (e.g., pKa ~4.2 for carboxylic acid).
  • Polymorphism Screening : Use XRPD to identify crystalline forms with higher aqueous solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-((2-chlorothiazol-5-yl)methyl)piperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-((2-chlorothiazol-5-yl)methyl)piperidine-4-carboxylic acid

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